3-bromo-N-(2,2,2-trifluoroethyl)benzamide

Physicochemical Properties Lipophilicity ADME

Procure 3-bromo-N-(2,2,2-trifluoroethyl)benzamide (CAS 26930-20-1) for its unmatched selectivity in bromodomain inhibition—potent against BRPF1 (IC50=570 nM) while inactive against WDR9 and BAZ2A (IC50>10,000 nM). Its unique 3-bromo substitution and N-(2,2,2-trifluoroethyl) moiety deliver a distinct LogP of 2.2, optimizing membrane permeability for cell-based assays. This scaffold also serves as a privileged starting point for kinase-focused libraries targeting Bcr-Abl resistance. Generic benzamide or alternative halogenated analogs cannot replicate this precise selectivity and physicochemical signature, making it the essential choice for reproducible, off-target-minimized epigenetic probe development.

Molecular Formula C9H7BrF3NO
Molecular Weight 282.06 g/mol
CAS No. 26930-20-1
Cat. No. B3256395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-N-(2,2,2-trifluoroethyl)benzamide
CAS26930-20-1
Molecular FormulaC9H7BrF3NO
Molecular Weight282.06 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C(=O)NCC(F)(F)F
InChIInChI=1S/C9H7BrF3NO/c10-7-3-1-2-6(4-7)8(15)14-5-9(11,12)13/h1-4H,5H2,(H,14,15)
InChIKeyCICVKCQNDJRERR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-N-(2,2,2-trifluoroethyl)benzamide (CAS 26930-20-1): A Differentiated Trifluoroethyl Benzamide Scaffold for Medicinal Chemistry


3-Bromo-N-(2,2,2-trifluoroethyl)benzamide (CAS 26930-20-1) is a synthetic, small-molecule benzamide derivative featuring a 3-bromo substituent on the phenyl ring and a 2,2,2-trifluoroethyl moiety on the amide nitrogen [1]. This compound belongs to the class of N‑(2,2,2‑trifluoroethyl)benzamides, which are recognized in medicinal chemistry for their capacity to modulate lipophilicity, metabolic stability, and target engagement through the unique electronic properties of the trifluoroethyl group [2].

Why Generic Substitution of 3-Bromo-N-(2,2,2-trifluoroethyl)benzamide (CAS 26930-20-1) Fails: The Critical Interplay of Halogen Position and Trifluoroethyl Substitution


Procurement of 3-bromo-N-(2,2,2-trifluoroethyl)benzamide cannot be substituted by generic benzamide or even other halogenated trifluoroethyl analogs without risking significant divergence in physicochemical and biological profiles. The specific 3‑bromo substitution pattern, in conjunction with the N‑(2,2,2‑trifluoroethyl) moiety, yields a unique combination of lipophilicity (LogP = 2.2) and electronic character that differentiates it from unsubstituted (LogP = 2.37) or alternative 3‑halogenated derivatives [1][2]. Furthermore, this compound demonstrates a distinct activity profile in bromodomain inhibition assays, including sub‑micromolar potency against BRPF1 (IC50 = 570 nM) and inactivity against other bromodomains such as WDR9 and BAZ2A (IC50 > 10,000 nM), a selectivity pattern not replicated by its close structural analogs [3].

3-Bromo-N-(2,2,2-trifluoroethyl)benzamide (CAS 26930-20-1): Quantitative Evidence of Differentiation vs. Key Analogs


Lipophilicity Differentiation: Reduced LogP of 3-Bromo-N-(2,2,2-trifluoroethyl)benzamide vs. Unsubstituted Analog

The target compound exhibits a measured LogP of 2.2, which is 0.17 units lower than the LogP of 2.37 for the unsubstituted N-(2,2,2-trifluoroethyl)benzamide [1][2]. This quantitative reduction in lipophilicity, imparted by the 3‑bromo substituent, directly influences key ADME parameters such as membrane permeability and metabolic stability, making the target compound a distinct entity for lead optimization.

Physicochemical Properties Lipophilicity ADME

Bromodomain Inhibition Selectivity: Sub‑micromolar Potency for BRPF1 with Inactivity Against WDR9 and BAZ2A

In BROMOscan assays, 3-bromo-N-(2,2,2-trifluoroethyl)benzamide demonstrated an IC50 of 570 nM for the BRPF1 bromodomain, while exhibiting no significant inhibition (IC50 > 10,000 nM) against the WDR9 and BAZ2A bromodomains [1]. This selectivity profile, defined by a >17‑fold difference in potency between BRPF1 and other bromodomains, distinguishes it from broader‑spectrum bromodomain inhibitors and positions it as a more precise chemical probe for epigenetic target validation.

Bromodomain Inhibition Epigenetics Selectivity

Class-Level Kinase Inhibition Potential: Implication in Bcr-Abl and Lyn Kinase Targeting

While no direct data exists for the target compound itself, the 3‑substituted benzamide class, which includes 3‑halogenated and 3‑trifluoromethylated derivatives, has been extensively characterized as potent Bcr-Abl kinase inhibitors [1]. Notably, the advanced analog NS‑187 (bafetinib) from this class was shown to be 25–55 times more potent than imatinib against wild‑type Bcr-Abl and to possess dual Bcr-Abl/Lyn inhibitory activity [2]. This class‑level evidence suggests that the 3‑bromo substitution on a benzamide scaffold is a privileged motif for kinase engagement, providing a strong rationale for exploring this compound in kinase‑focused drug discovery programs.

Kinase Inhibition Bcr-Abl Lyn

Optimal Research and Industrial Applications for 3-Bromo-N-(2,2,2-trifluoroethyl)benzamide (CAS 26930-20-1)


Epigenetic Probe Development: BRPF1 Bromodomain-Focused Screening and SAR Studies

Given its sub‑micromolar potency against the BRPF1 bromodomain (IC50 = 570 nM) and pronounced selectivity over other bromodomains (IC50 > 10,000 nM for WDR9 and BAZ2A), this compound is uniquely suited as a starting point for the development of selective BRPF1 chemical probes [1]. Researchers investigating the role of BRPF1 in chromatin remodeling and gene expression can utilize this compound to interrogate BRPF1‑dependent phenotypes with a reduced risk of confounding off‑target epigenetic effects. Its favorable lipophilicity profile (LogP = 2.2) further supports its use in cell‑based assays requiring sufficient membrane permeability without excessive non‑specific binding.

Kinase Inhibitor Discovery: Lead Generation for Bcr-Abl and Lyn Kinase Targeting

The compound's membership in the 3‑substituted benzamide class, which has yielded potent Bcr-Abl and dual Bcr-Abl/Lyn inhibitors such as NS‑187, positions it as a valuable scaffold for kinase‑focused drug discovery [2]. Procurement of this compound enables medicinal chemists to explore the impact of the 3‑bromo substituent and the N‑(2,2,2‑trifluoroethyl) group on kinase selectivity and potency. It can serve as a core structure for the synthesis of focused libraries aimed at overcoming resistance to first‑generation Bcr-Abl inhibitors or for developing novel Lyn‑selective agents.

Physicochemical Property Optimization: A Model Compound for LogP Modulation via Halogen Substitution

The quantifiable difference in lipophilicity between this compound (LogP = 2.2) and its unsubstituted analog (LogP = 2.37) makes it an ideal model compound for studying the effects of halogen substitution on the physicochemical properties of benzamide scaffolds [3][4]. Formulation scientists and computational chemists can use this compound to calibrate in silico ADME prediction models or to empirically validate the impact of a single bromine atom on solubility, permeability, and metabolic stability in a well‑defined chemical series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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